2-(Fluoromethyl)azetidine

SERD ER-α degradation breast cancer

2-(Fluoromethyl)azetidine (CAS 1638920-46-3) is a chiral, four-membered saturated nitrogen heterocycle substituted with a monofluoromethyl group at the azetidine 2-position. It belongs to the class of fluorinated azetidine building blocks that are increasingly employed in medicinal chemistry as conformationally constrained, sp³-rich scaffolds capable of modulating key physicochemical parameters such as basicity, lipophilicity, and metabolic stability.

Molecular Formula C4H8FN
Molecular Weight 89.11 g/mol
Cat. No. B12846712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)azetidine
Molecular FormulaC4H8FN
Molecular Weight89.11 g/mol
Structural Identifiers
SMILESC1CNC1CF
InChIInChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2
InChIKeyFJEHOKRORRMMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)azetidine: Technical Baseline for Procurement and Scientific Selection in Drug Discovery


2-(Fluoromethyl)azetidine (CAS 1638920-46-3) is a chiral, four-membered saturated nitrogen heterocycle substituted with a monofluoromethyl group at the azetidine 2-position [1]. It belongs to the class of fluorinated azetidine building blocks that are increasingly employed in medicinal chemistry as conformationally constrained, sp³-rich scaffolds capable of modulating key physicochemical parameters such as basicity, lipophilicity, and metabolic stability . The compound is commercially available as both enantiomers and as hydrochloride or trifluoroacetate salts, with typical catalog purities of 95–98% .

Why Generic Substitution of 2-(Fluoromethyl)azetidine Fails: The Quantitative Case Against Simplistic Replacement


Substituting 2-(fluoromethyl)azetidine with a non-fluorinated 2-methylazetidine, a 3-(fluoromethyl) regioisomer, or a larger-ring fluoromethyl pyrrolidine introduces measurable liabilities in basicity, lipophilicity, metabolic stability, target degradation efficacy, and oral exposure. The electron-withdrawing fluorine atom lowers the azetidine nitrogen pKa by approximately 1.3 units relative to the methyl analog , which directly alters the protonation state at physiological pH and can reduce off-target amine-related pharmacology . The 2-substitution pattern yields a distinct LogP profile compared to the 3-isomer, shifting partitioning behavior . Furthermore, in a head-to-head medicinal chemistry campaign, the fluoromethyl azetidine side-chain provided a 97% ER-α degradation efficacy versus 86% for its non-fluorinated parent, along with a 4-fold higher oral exposure than the corresponding fluoromethyl pyrrolidine [1]. These are not marginal differences—they represent the kind of step-change in performance that determines whether a lead series progresses or stalls.

2-(Fluoromethyl)azetidine: Product-Specific Quantitative Evidence Guide for Scientific Procurement


ER-α Degradation Efficacy: Fluoromethyl Azetidine vs. Non-Fluorinated Methyl Parent and Fluoromethyl Pyrrolidine

In a systematic side-chain optimization campaign for selective estrogen receptor degraders (SERDs), incorporation of a fluoromethyl azetidine group (compound 17h) increased ER-α degradation efficacy from 86% to 97% compared to the non-fluorinated methyl-substituted parent compound, measured in an ER-α in-cell western assay in MCF-7 cells (n ≥ 4) [1]. The same compound displayed an MCF-7 proliferation IC₅₀ ≤ 0.2 nM [1]. When compared to the fluoromethyl pyrrolidine analog (17e, 97% efficacy), the azetidine 17h provided a 4-fold higher oral exposure (AUC at 10 mg/kg PO: 0.16 μg·h/mL for 17h vs. 0.04 μg·h/mL for 17e) [1]. The fluoromethyl azetidine side-chain was ultimately selected as the lead over the fluoromethyl pyrrolidine based on both reduced stereochemical complexity (1 vs. 3 stereocenters) and superior in vivo performance in a tamoxifen-resistant breast cancer xenograft model [1].

SERD ER-α degradation breast cancer

Oral Pharmacokinetic Advantage: Fluoromethyl Azetidine vs. Fluoromethyl Pyrrolidine

A direct pharmacokinetic comparison in mice demonstrated that the fluoromethyl azetidine-containing lead compound 17h achieved an oral AUC of 0.16 μg·h/mL at a 10 mg/kg dose, which was 4-fold higher than the AUC of 0.04 μg·h/mL for the corresponding fluoromethyl pyrrolidine analog 17e [1]. This difference was a decisive factor in the selection of the azetidine side-chain over pyrrolidine for further development, as documented in the GDC-0927 discovery program [1].

pharmacokinetics oral exposure AUC

Basicity Modulation: pKa Shift of 2-(Fluoromethyl)azetidine vs. 2-Methylazetidine

The predicted pKa of the conjugate acid of 2-(fluoromethyl)azetidine is 10.00±0.40, compared to 11.33±0.40 for 2-methylazetidine, representing a decrease of 1.33 units . This pKa reduction is consistent with the electron-withdrawing inductive effect of the fluorine atom acting through the exocyclic methylene bridge, as documented in a systematic study of fluorinated saturated heterocyclic amines [1]. The lower basicity reduces the fraction of protonated amine at physiological pH, which can attenuate off-target interactions with amine-binding receptors and ion channels [1].

pKa basicity physicochemical properties

Lipophilicity Differentiation: LogP of 2-(Fluoromethyl)azetidine vs. 3-(Fluoromethyl)azetidine Regioisomer

The computed lipophilicity of 2-(fluoromethyl)azetidine is XLogP3-AA = 0.3 [1], whereas the regioisomeric 3-(fluoromethyl)azetidine has a reported LogP of -0.07 (ACD/LogP) , yielding a difference of approximately 0.37 LogP units. This indicates that moving the fluoromethyl group from the 3-position to the 2-position produces a measurable increase in lipophilicity, which can be leveraged to fine-tune membrane permeability and tissue distribution without altering molecular weight or the fluoromethyl pharmacophore [2]. The difference is attributed to the altered spatial relationship between the fluorine atom and the protonatable nitrogen center [2].

lipophilicity LogP regioisomer comparison

Metabolic Stability: High Intrinsic Microsomal Clearance Stability of Monofluorinated Azetidines

A comprehensive study of intrinsic microsomal clearance across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that all monofluorinated compounds exhibited high metabolic stability, with the sole exception being the 3,3-difluoroazetidine derivative . This places 2-(fluoromethyl)azetidine within the metabolically stable subset of fluorinated azetidine building blocks, contrasting with the gem-difluoro substitution pattern that was associated with increased oxidative metabolism . The study concluded that monofluorination of the saturated heterocyclic amine scaffold preserves metabolic stability while enabling basicity and lipophilicity modulation .

metabolic stability intrinsic clearance microsomes

Best Research and Industrial Application Scenarios for 2-(Fluoromethyl)azetidine


Selective Estrogen Receptor Degrader (SERD) Lead Optimization

The strongest quantitative evidence supports the use of 2-(fluoromethyl)azetidine as a side-chain building block in SERD programs targeting ER-α positive breast cancer. The fluoromethyl azetidine group conferred 97% ER-α degradation efficacy—an 11-percentage-point improvement over the non-fluorinated methyl parent—and enabled oral exposure 4-fold higher than the corresponding pyrrolidine analog, leading to tumor regression in a tamoxifen-resistant xenograft model [1]. Lead compound GDC-0927 (17ha) incorporating this moiety advanced to clinical evaluation [1].

Basicity-Tuned Amine Bioisostere Design

When a medicinal chemistry program requires reducing the pKa of a secondary amine to mitigate off-target pharmacology, 2-(fluoromethyl)azetidine offers a predicted pKa of 10.00, representing a 1.3-unit decrease compared to the non-fluorinated 2-methylazetidine (pKa 11.33) [2]. This predictable pKa shift can be exploited in structure-based design to reduce the fraction of positively charged species at physiological pH while retaining the conformational constraint and ring strain characteristics of the azetidine scaffold [2].

Regioisomeric LogP Fine-Tuning Without Molecular Weight Penalty

For programs where lipophilicity optimization is critical, the 2-substituted fluoromethyl azetidine (XLogP3 = 0.3) provides a measurable LogP advantage over the 3-substituted regioisomer (LogP = -0.07) [3]. This ~0.37 LogP unit difference, corresponding to an approximately 2.3-fold change in octanol-water partitioning, allows research teams to modulate permeability and solubility by simply selecting the appropriate regioisomer, without introducing additional heavy atoms or altering the fluoromethyl pharmacophore .

Metabolically Stable Fragment and Scaffold Replacement

Based on systematic intrinsic microsomal clearance data demonstrating that monofluorinated azetidines maintain high metabolic stability (in contrast to the labile 3,3-difluoroazetidine derivative) , 2-(fluoromethyl)azetidine is a suitable building block for fragment-based drug discovery and scaffold-hopping campaigns where metabolic stability must be preserved while introducing conformational restriction and fluorine-mediated electronic effects .

Quote Request

Request a Quote for 2-(Fluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.